

Introduction: The Strategic Importance of Saturated Bicyclic Scaffolds

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Compound of Interest

Compound Name: Octahydro-1H-isoindole hydrochloride

Cat. No.: B1394509

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In modern medicinal chemistry, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Saturated bicyclic amines represent a class of "privileged scaffolds"—rigid, three-dimensional structures that can orient substituents in precise vectors, enabling high-affinity interactions with biological targets. Octahydro-1H-isoindole, a saturated derivative of the isoindole framework, is a quintessential example of such a scaffold.^[1] Its defined stereochemistry and conformational rigidity make it an invaluable building block in the synthesis of complex pharmaceutical agents.

This technical guide provides a comprehensive overview of **octahydro-1H-isoindole hydrochloride**, focusing on its chemical identity, synthesis, and critical applications for researchers and drug development professionals. We will explore field-proven synthetic protocols, robust analytical methodologies for quality control, and the strategic rationale behind its use in drug discovery.

Core Compound Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. **Octahydro-1H-isoindole hydrochloride** is most commonly encountered as the *cis*-diastereomer, a result of stereoselective synthesis. It is crucial to distinguish between the free base and its hydrochloride salt, as well as among its various stereoisomers.

Property	Value	Source(s)
Chemical Name	cis-Octahydro-1H-isoindole hydrochloride	[2]
Synonyms	(3aR,7aS)-rel-Octahydro-1H-isoindole HCl, Cis-Hexahydroisoindoline HCl	[2][3]
CAS Number	161829-92-1 (cis-hydrochloride salt)	[3]
Molecular Formula	C ₈ H ₁₆ ClN	[3]
Molecular Weight	161.67 g/mol	[3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in water and methanol	[4]
Storage	Store at room temperature or under inert atmosphere at 2–8 °C	[5]

Note: The free base, cis-octahydro-1H-isoindole, has a CAS number of 21850-12-4 and a molecular formula of C₈H₁₅N.[5]

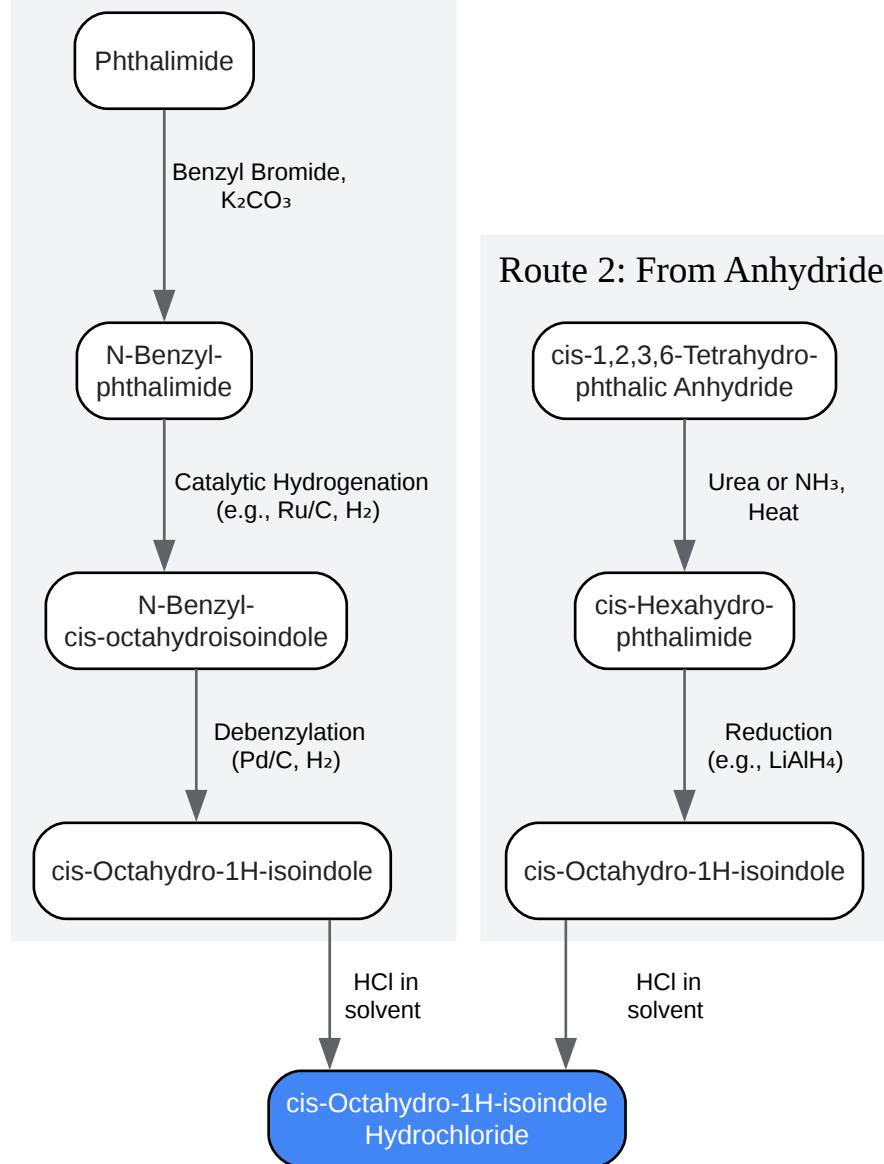
Synthesis of cis-Octahydro-1H-isoindole Hydrochloride

The synthesis of this intermediate is well-established, with two primary industrial routes that prioritize yield, stereocontrol, and operational simplicity. The choice between them often depends on the availability and cost of starting materials.

Workflow for Synthesis

The following diagram illustrates the two principal synthetic pathways.

Route 1: From Phthalimide

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Caption: Key synthetic routes to cis-Octahydro-1H-isoindole HCl.

Experimental Protocol: Route 2 (via Anhydride)

This route is often preferred for its efficiency and the accessibility of the starting anhydride.[2]

Step 1: Synthesis of cis-Hexahydrophthalimide

- **Rationale:** This step forms the core imide structure. The reaction of an anhydride with a nitrogen source like urea or ammonia is a classic and high-yielding method for imide synthesis.
- **Procedure:**
 - To a reaction vessel, add cis-1,2,3,6-tetrahydrophthalic anhydride and urea in a 1:1 molar ratio.
 - Heat the mixture to 150-160 °C with stirring. The reactants will melt and react, releasing ammonia and carbon dioxide.
 - Maintain the temperature for 2-3 hours until the evolution of gas ceases.
 - Cool the reaction mixture, which will solidify upon cooling.
 - Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield pure cis-hexahydrophthalimide.

Step 2: Reduction to cis-Octahydro-1H-isoindole

- **Rationale:** This step reduces the two carbonyl groups of the imide to methylenes. Lithium aluminum hydride (LiAlH_4) is a powerful reducing agent capable of this transformation. The reaction must be conducted under anhydrous conditions as LiAlH_4 reacts violently with water.
- **Procedure:**
 - Suspend lithium aluminum hydride (approx. 2.5 molar equivalents) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (nitrogen or argon).
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of cis-hexahydrophthalimide (1.0 molar equivalent) in anhydrous THF to the LiAlH_4 suspension, controlling the rate of addition to maintain the temperature below 10 °C.

- After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-8 hours.
- Cool the reaction to 0 °C and cautiously quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water to precipitate the aluminum salts.
- Filter the resulting slurry and wash the filter cake with THF.
- Concentrate the combined filtrates under reduced pressure to yield the crude free base, **cis-octahydro-1H-isoindole**.

Step 3: Formation of the Hydrochloride Salt

- Rationale: Converting the basic amine to its hydrochloride salt facilitates purification by crystallization and improves its stability and handling characteristics.
- Procedure:
 - Dissolve the crude free base in a suitable solvent such as isopropanol or diethyl ether.
 - Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) until the solution becomes acidic.
 - The hydrochloride salt will precipitate from the solution.
 - Cool the mixture to enhance precipitation, then collect the solid by filtration.
 - Wash the solid with cold solvent and dry under vacuum to yield pure **cis-octahydro-1H-isoindole hydrochloride**.

Applications in Drug Discovery and Development

The rigid, saturated bicyclic structure of octahydro-1H-isoindole makes it a highly valuable scaffold for several reasons:

- 3D Diversity: It provides a non-planar structure that can project substituents into specific regions of a protein's binding pocket.

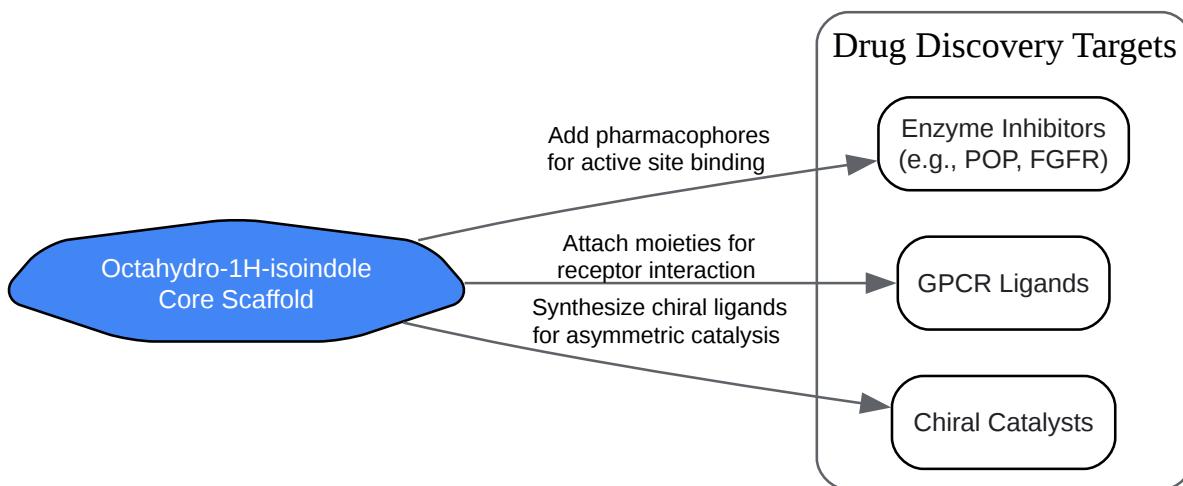
- Improved Properties: Incorporation of such scaffolds can improve metabolic stability and solubility compared to flat, aromatic systems.[6]
- Stereochemical Control: The defined stereocenters allow for the synthesis of specific enantiomers, which is critical as biological activity is often stereospecific.

Role as a Key Pharmaceutical Intermediate

A prominent application of cis-octahydro-1H-isoindole is as a key intermediate in the synthesis of Mitiglinide, an oral hypoglycemic agent used for the treatment of type 2 diabetes.[2] The isoindole moiety forms a critical part of the final drug structure, which binds to and closes the ATP-sensitive K⁺ channels on pancreatic β-cells.

Use as a Privileged Scaffold

The octahydro-isoindole core serves as a foundational structure for building novel therapeutic agents. By attaching different functional groups to the nitrogen and carbon skeleton, chemists can create libraries of compounds for screening against various biological targets.[7]



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Caption: The Octahydro-1H-isoindole scaffold in drug discovery.

Research has demonstrated its utility in developing potent and selective inhibitors of enzymes like prolyl oligopeptidase (POP) and fibroblast growth factor receptor (FGFR), targets relevant

in neurology and oncology, respectively.[5][6]

Analytical and Quality Control Protocols

Ensuring the identity, purity, and stereochemical integrity of **octahydro-1H-isoindole hydrochloride** is essential. The following are standard, self-validating protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural confirmation.

Protocol: ^1H and ^{13}C NMR Analysis[8]

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Sample Preparation: Dissolve 5-10 mg of the sample in \sim 0.6 mL of a deuterated solvent (Methanol-d₄ or D₂O are suitable). Transfer the solution to a 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Acquire 16-64 scans over a spectral width of 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse program (e.g., 'zgpg30').
 - Acquire 512-2048 scans over a spectral width of 0-160 ppm.
- Data Interpretation: The spectra should be consistent with the expected chemical shifts for the cis-fused bicyclic system.

Expected Chemical Shifts (^1H NMR in D₂O)[8]

Chemical Shift (δ) ppm	Multiplicity	Assignment
~3.4-3.6	Multiplet	H-1, H-3 (axial protons)
~3.1-3.3	Multiplet	H-1, H-3 (equatorial protons)
~3.0-3.2	Multiplet	H-3a, H-7a (bridgehead protons)
~1.8-2.0	Multiplet	H-4, H-7 protons
~1.4-1.6	Multiplet	H-5, H-6 protons

Note: The acidic NH_2^+ protons are typically not observed or appear as a very broad singlet due to exchange with D_2O .

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound and, with a chiral stationary phase, its enantiomeric excess. As the octahydro-1H-isoindole scaffold lacks a strong chromophore, a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often required.[9][10]

Protocol: Reversed-Phase HPLC for Purity Analysis[9]

- Instrumentation: HPLC system with a RID or ELSD.
- Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm \times 4.6 mm, 5 μm).
- Mobile Phase: An isocratic system of aqueous buffer (e.g., 10 mM potassium phosphate, pH adjusted to 3.0) is a good starting point.
- Flow Rate: 1.0 - 1.5 mL/min.
- Column Temperature: 35 °C.
- Sample Preparation: Prepare a solution of the hydrochloride salt in the mobile phase at a concentration of approximately 1-5 mg/mL.

- Analysis: Inject 10-20 μ L of the sample. Purity is determined by the area percentage of the main peak relative to any impurity peaks. The method should be validated according to ICH guidelines for linearity, accuracy, and precision.

Conclusion

Octahydro-1H-isoindole hydrochloride is more than a simple chemical intermediate; it is a strategic tool for drug discovery professionals. Its rigid three-dimensional structure provides a robust platform for creating novel therapeutics with precisely controlled stereochemistry. A thorough understanding of its synthesis, from the rationale behind reagent choice to the execution of purification, is essential for its effective use. Likewise, the application of rigorous analytical methods like NMR and HPLC ensures that the material used in sensitive drug development programs is of verifiable identity and purity. As the demand for structurally complex and potent small molecules continues to grow, the importance of foundational scaffolds like octahydro-1H-isoindole is set to increase.

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